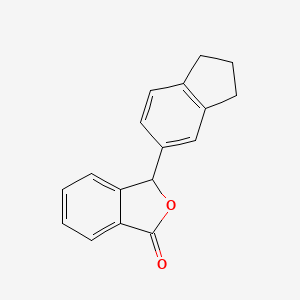

3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one

Description

Introduction and Research Context

Historical Development and Research Significance

The discovery of 3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one stems from broader investigations into spirocyclic benzofuranones, which gained momentum in the early 2000s with the exploration of novel heterocyclic frameworks for medicinal chemistry. Initial synthetic efforts focused on lactone-based spirocompounds, but the introduction of indene-derived systems marked a shift toward enhanced structural complexity. The compound’s specific development arose from methodologies combining lithiation and cyclization strategies, as demonstrated in foundational work by organic chemists seeking to optimize ring-closing metathesis and electrophilic substitution.

A pivotal advancement occurred in 2008 with the publication of a modular synthesis route employing α,α’-dibromo-o-xylene intermediates, enabling efficient spiroannulation. This methodology laid the groundwork for subsequent structure-activity studies, particularly in enzymology. While early pharmacological assessments revealed modest Pin1 inhibition (Ki = 65–100 µM), these findings positioned the compound as a template for derivative optimization. Parallel research in materials science exploited its aromatic rigidity for polymer stabilization, though this application remains secondary to biomedical interests.

Structural Framework in Organic and Medicinal Chemistry

The molecular architecture of 3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one (C17H14O2, MW 250.29 g/mol) features a spiro[benzofuran-2-cyclopentane] core with a fused indene system. Key structural attributes include:

Table 1. Structural Characteristics

| Feature | Description |

|---|---|

| Benzofuranone moiety | Planar aromatic system with ketone oxygen at C1 |

| Spiro carbon | Quaternary center connecting benzofuran and cyclopentane rings |

| Indene fusion | 2,3-dihydro-1H-indenyl group at C3, introducing angular strain |

| Stereoelectronic effects | Conjugation between benzofuran π-system and indene’s exocyclic double bond |

Synthetic routes emphasize regioselective cyclization, as exemplified by the aluminum chloride-mediated deprotection of methoxy groups in precursor ketones. Advanced techniques like rhodium-catalyzed domino cyclization further enhanced access to related fused systems, though yields for the target compound remain moderate (21–36%). X-ray crystallography confirms the spirocyclic conformation, with bond angles at the quaternary carbon deviating from ideal tetrahedral geometry due to ring strain.

Pharmacological Research Relevance

In enzymological studies, 3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one exhibits selective inhibition of human Pin1, a peptidyl prolyl cis/trans isomerase implicated in cancer and neurodegenerative diseases. Mechanistic analyses suggest the spirocyclic framework disrupts substrate binding via steric hindrance at the enzyme’s active site.

Table 2. Pin1 Inhibition Profile

| Compound Variant | Substituent | Ki (µM) |

|---|---|---|

| 2a | Unsubstituted | Inactive |

| 2b | 6-Methoxy | 65 |

| 3b | Extended spiro system | 100 |

| 4 | Angular indane | 77 |

Data adapted from protease-free PPIase assays using Suc-Ala-Glu-Pro-Phe-4-nitroanilide. The 6-methoxy derivative (2b) shows enhanced activity, underscoring the role of electronic modulation. While potency trails clinical candidates, these findings validate the scaffold’s potential for targeted isomerase inhibition.

Integration within Benzofuranone and Indene Research Fields

This compound bridges two prolific research domains:

- Benzofuranone Chemistry : Shares synthetic strategies with griseofulvin analogs but diverges in bioactivity profiles. Unlike lactone-based spirobenzofuranones, its non-lactonic structure enables broader derivatization at the ketone position.

- Indene Applications : Incorporates 2,3-dihydroindene motifs common in polymer precursors, creating opportunities for dual-function molecules with combined bioactive and material properties.

The intersection of these fields is exemplified in recent patents describing benzofuranone-indene hybrids as multifunctional antioxidants, though detailed mechanistic studies remain pending. Computational models predict strong π-π interactions with aromatic amino acid residues, guiding ongoing drug design efforts.

Properties

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-17-15-7-2-1-6-14(15)16(19-17)13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10,16H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGLYMHECAWEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3C4=CC=CC=C4C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Chemical Research

3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one serves as a valuable building block in synthetic organic chemistry. It is used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions can introduce functional groups or modify existing ones to tailor compounds for specific applications .

Research indicates that this compound exhibits potential biological activity. Preliminary studies suggest it may interact with biological macromolecules, potentially influencing pathways related to cell growth and apoptosis. For instance, it has been noted for its antitumor properties by promoting cell cycle arrest in cancer cells . Further investigation is necessary to elucidate the specific mechanisms involved.

Pharmaceutical Applications

The therapeutic potential of 3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one is under exploration in the context of various diseases:

- Anticancer Activity: Studies have highlighted its ability to induce apoptosis in breast cancer cells .

- Neurological Disorders: There is ongoing research into its effects on neurodegenerative diseases such as Alzheimer’s disease, where it may alleviate symptoms through modulation of relevant biological pathways .

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzofuranone Derivatives

Benzofuranone derivatives exhibit diverse substituent patterns that influence their chemical and physical properties. Below is a comparison of key analogs:

Core Structural Variations

- 3-(Pyrazin-2-ylamino)-2-benzofuran-1(3H)-one (C₁₂H₉N₃O₂): Features a pyrazinylamino group at the 3-position. The crystal structure reveals a planar benzofuranone core with intramolecular hydrogen bonding (N–H⋯O), stabilizing the molecular conformation .

- 3-(3,4-Dimethyl-anilino)-2-benzofuran-1(3H)-one (C₁₆H₁₅NO₂): Substituted with a 3,4-dimethylanilino group. The dihedral angle between the benzofuranone and aniline rings is 89.12°, with intermolecular N–H⋯O hydrogen bonds forming C(6) chains .

- 3,3-Dimethyl-2-benzofuran-1(3H)-one: A sterically hindered analog with two methyl groups at the 3-position.

Substituent Effects on Physical Properties

Substituents significantly impact melting points (mp) and solubility:

- Electron-withdrawing groups (e.g., carbonyl in benzofuranone) reduce solubility in nonpolar solvents.

- Bulky substituents (e.g., bis(aryl) groups in ) increase melting points due to enhanced intermolecular interactions.

Cyclization Reactions

- Example : (Z)-3-Alkylideneisobenzofuran-1(3H)-ones are synthesized via base-catalyzed cyclization of propargyl ethers, yielding products with high regioselectivity (79–92% yields) .

Nucleophilic Addition

- Example: 3-Hydroxyisoindolin-1-ones are prepared by reacting (Z)-3-benzylideneisobenzofuran-1(3H)-one with amines (e.g., 2-phenethylamine or ethanolamine), followed by column chromatography .

Crystallographic and Supramolecular Features

Crystal packing in benzofuranones is governed by non-covalent interactions:

Hydrogen Bonding

- 3-(Pyrazin-2-ylamino)-2-benzofuran-1(3H)-one: Intramolecular N–H⋯O bonds stabilize the planar structure, while π–π stacking (3.7870 Å) enhances lattice stability .

- 3-(3,4-Dimethyl-anilino)-2-benzofuran-1(3H)-one: Intermolecular N–H⋯O hydrogen bonds form C(6) chains along the crystallographic axis .

π–π and C–H⋯π Interactions

- 3,3-Bis(2-methoxyphenyl)-2-benzofuran-1(3H)-one : Methoxy groups participate in C–H⋯π interactions, contributing to a layered crystal structure .

Biological Activity

3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one, a compound with the CAS number 866050-15-9, is a synthetic organic molecule that integrates the structural features of both indene and benzofuran. This unique combination potentially endows it with diverse biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

- Molecular Formula : C17H14O2

- Molecular Weight : 250.29 g/mol

- Structural Characteristics : The compound exhibits a fused bicyclic structure, which is significant for its biological interactions.

The biological activity of 3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one is believed to stem from its ability to interact with various biological macromolecules. Preliminary studies suggest that it may influence signaling pathways related to cancer cell proliferation and apoptosis.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of benzofuran derivatives. A study indicated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 32 | A2780 (Ovarian) | 12 |

| Compound 33 | A2780 (Ovarian) | 11 |

These findings suggest that modifications in the benzofuran structure can lead to enhanced anticancer efficacy, indicating that 3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one may also possess similar properties pending further investigation .

Antimicrobial Activity

Benzofuran derivatives have been documented to exhibit a range of antimicrobial activities. Compounds structurally related to 3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

- Antitumor Effects : A comprehensive study on benzofuran derivatives demonstrated that specific substitutions at the C-2 position significantly influenced cytotoxicity against cancer cells. The introduction of various functional groups has been shown to enhance the anticancer activity of these compounds .

- Synthetic Pathways : The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions, often requiring specific catalysts and solvents to optimize yield and purity. These synthetic routes are crucial for producing compounds for biological testing .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| ZnCl₂ | DMF | 100 | 68 | |

| Pd(OAc)₂ | Toluene | 110 | 72 | |

| H₂SO₄ (conc.) | EtOH | 80 | 55 |

Recommendation : Screen catalysts and solvents systematically. Use high-resolution mass spectrometry (HRMS) and NMR to confirm intermediates .

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration and bond lengths. For example, CCDC deposition (e.g., 1505246 in ) provides crystallographic data for analogous structures .

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and 2D techniques (COSY, HSQC) validate connectivity .

- FT-IR : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and furan ring vibrations .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 4.5–5.0 (dihydroindenyl CH₂) | |

| X-ray | Bond angle: C-O-C ~105° | |

| FT-IR | 1705 cm⁻¹ (C=O) |

Recommendation : Cross-validate using multiple techniques to address potential polymorphism or solvate formation .

Advanced: How can researchers resolve discrepancies in reported biological activities of benzofuran derivatives?

Methodological Answer:

Contradictions in biological data (e.g., antibacterial vs. inactive results) arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and cell lines .

- Structural Analogues : Subtle substituent changes (e.g., hydroxyl vs. methoxy groups) drastically alter activity. Perform SAR studies using derivatives .

- Metabolic Stability : Assess compound stability in assay media via LC-MS to rule out degradation artifacts .

Recommendation : Replicate studies under identical conditions and include positive controls (e.g., ciprofloxacin for antibacterial assays) .

Advanced: What computational approaches predict the environmental stability and degradation pathways of this compound?

Methodological Answer:

- QSAR Models : Predict biodegradability and toxicity using software like EPI Suite. Input parameters include logP, molecular weight, and H-bond donors .

- Molecular Dynamics (MD) : Simulate hydrolysis or photodegradation pathways. For example, furan ring opening under UV exposure can be modeled .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., ester groups prone to hydrolysis) .

Recommendation : Validate predictions with experimental data (e.g., HPLC monitoring of degradation products) .

Advanced: What strategies address challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

Crystallization hurdles include low solubility and polymorphism. Strategies:

- Solvent Screening : Use mixed solvents (e.g., EtOH/water) for slow evaporation. achieved crystals via diffusion methods in DMSO/hexane .

- Co-crystallization : Add small molecules (e.g., crown ethers) to stabilize lattice structures .

- Temperature Gradients : Gradual cooling from saturated solutions promotes nucleation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.